![molecular formula C16H16FN3O2S B1254208 5-[(E)-2-[6-(2-氟乙氧基)-1,3-苯并恶唑-2-基]乙烯基]-N,N-二甲基-1,3-噻唑-2-胺 CAS No. 845647-80-5](/img/structure/B1254208.png)
5-[(E)-2-[6-(2-氟乙氧基)-1,3-苯并恶唑-2-基]乙烯基]-N,N-二甲基-1,3-噻唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C16H16FN3O2S . It has a molecular weight of 333.4 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用
Neuroimaging in Alzheimer’s Disease
BF 227, labeled with fluorine-18, has been studied as a potential radioligand for positron emission tomography (PET) imaging of dense amyloid plaques in Alzheimer’s disease (AD). It shows high binding affinity for synthetic amyloid-β (Aβ) fibrils and preferential binding to dense cored plaques in brain sections. This makes it a promising agent for imaging Aβ plaques, which are a hallmark of AD .
Pharmacokinetics Assessment
The pharmacokinetics of BF 227 derivatives, such as [18F]FACT, have been evaluated through biodistribution studies in mice. These studies assess rapid brain uptake and clearance from the normal brain without non-specific binding, which are crucial properties for an amyloid imaging probe .
Diagnostic Applications
Early phase [11C]BF-227 PET imaging has been explored for its additional diagnostic value by providing perfusion-like information. This can assist in the anatomical standardization of late-phase images for three-dimensional stereotactic surface projection (3D-SSP) analysis, which is significant for accurate diagnosis and assessment of AD .
Therapeutic Monitoring
The compound’s ability to bind specifically to amyloid plaques allows for the monitoring of therapeutic efficacy in clinical trials targeting amyloid pathology in neurodegenerative diseases. This can help in evaluating the progress of disease-modifying therapies .
Research on Amyloid Pathology
BF 227 contributes to the understanding of amyloid pathology by enabling the visualization of amyloid deposition patterns in vivo. This is essential for studying the pathogenesis and progression of AD and other amyloid-related disorders .
Clinical PET Scanning
Clinical PET scanning using BF 227 derivatives has been performed in healthy controls as well as patients with mild cognitive impairment and AD. The results show significantly higher uptake in the neocortex of AD patients compared to controls, indicating its potential for clinical application in AD diagnosis .
Transgenic Animal Models
Injection of BF 227 in amyloid precursor protein (APP) transgenic mice has resulted in specific in vivo labeling of amyloid deposits in the brain. This application is vital for preclinical studies to understand the development of amyloid pathology and to test potential therapeutic interventions .
Binding Affinity Studies
Binding assays conducted with BF 227 have provided insights into its binding characteristics and specificity towards Aβ fibrils. This information is crucial for the design and development of new imaging agents with improved properties for amyloid detection .
安全和危害
属性
IUPAC Name |
5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMUPHKOPBPPS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine | |
Q & A
Q1: What is the primary target of BF227?
A1: BF227 exhibits high binding affinity for amyloid-β (Aβ) fibrils, which are a hallmark of Alzheimer's disease (AD). [, , ]
Q2: How does BF227 interact with Aβ fibrils?
A2: While the precise binding mechanism remains under investigation, studies suggest that BF227 interacts with dense amyloid plaques, potentially targeting specific binding sites on Aβ fibrils. [, ]
Q3: Does BF227 bind to other misfolded proteins besides Aβ?
A3: Research suggests that BF227 might not be entirely specific to Aβ. Studies have shown binding to α-synuclein deposits in multiple system atrophy and prion protein deposits in Gerstmann-Sträussler-Scheinker disease. [, , ]
Q4: Does BF227 binding to Aβ fibrils have any downstream effects?
A4: BF227 primarily serves as a diagnostic tool by binding to Aβ deposits. There is no evidence suggesting that BF227 binding itself triggers any significant downstream effects or therapeutic interventions. Its role lies in enabling visualization and quantification of Aβ plaques. [, ]
Q5: What is the molecular formula and weight of BF227?
A5: The molecular formula of BF227 is C16H16FN3O2S, and its molecular weight is 333.4 g/mol.
Q6: Is there any spectroscopic data available for BF227?
A6: While specific spectroscopic data from the provided research isn't detailed in this Q&A, researchers typically employ techniques like NMR and mass spectrometry to confirm the structure and purity of BF227. [, , ]
Q7: How do modifications to the BF227 structure affect its binding affinity?
A7: Studies exploring BF227 derivatives reveal that modifications, particularly around the benzoxazole core and the fluoroethoxy side chain, can significantly impact binding affinity for both Aβ and α-synuclein fibrils. []
Q8: What is the blood-brain barrier permeability of BF227?
A8: BF227 demonstrates excellent blood-brain barrier permeability, a crucial characteristic for brain imaging agents. []
Q9: Has BF227 been tested in animal models of AD?
A9: Yes, BF227 has been successfully used in transgenic mouse models of AD, demonstrating its ability to specifically label amyloid deposits in vivo. []
Q10: What is the clinical significance of BF227 PET imaging?
A10: BF227 PET imaging offers valuable insights into Aβ deposition in the brain. Clinically, it aids in differentiating AD from other dementias, monitoring disease progression, and potentially predicting the risk of developing AD in individuals with mild cognitive impairment. [, , , , ]
Q11: Are there any ongoing clinical trials involving BF227?
A11: While the provided research doesn't mention specific ongoing clinical trials, BF227 continues to be a subject of interest in AD research. Further clinical studies are crucial to validate its diagnostic accuracy and explore its full potential. []
Q12: What analytical methods are used to characterize and quantify BF227?
A12: Researchers employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and purity of BF227 during synthesis and radiolabeling processes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


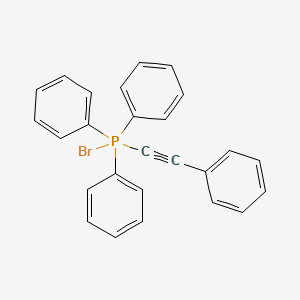
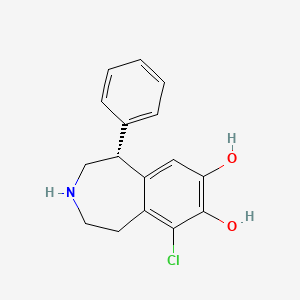

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)
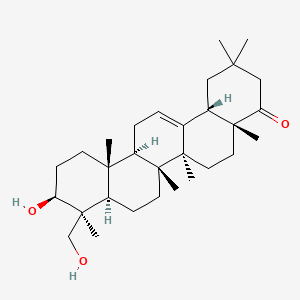
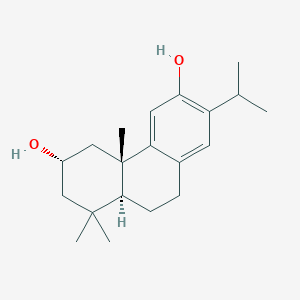
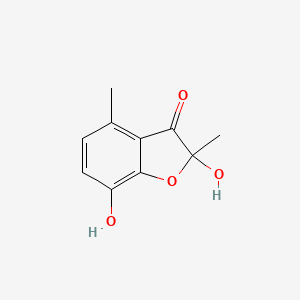
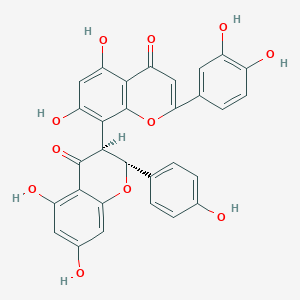
![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-(aminomethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)-](/img/structure/B1254146.png)
![2-Ammonio-3-{3,5-dibromo-4-[4-hydroxy-3-(6-oxo-1,6-dihydro-pyridazin-3-ylmethyl)-phenoxy]-phenyl}-propionic acid anion](/img/structure/B1254147.png)